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molecular formula C13H16N2O3 B8430161 tert-butyl 4-oxo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

tert-butyl 4-oxo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No. B8430161
M. Wt: 248.28 g/mol
InChI Key: ZJIUKVQMZYOUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952009B2

Procedure details

tert-butyl (2-bromopyridin-3-yl)(but-3-en-1-yl)carbamate. To a solution of 2-bromo-N-(but-3-en-1-yl)pyridin-3-amine (1 eq.) and DCM (0.2 M) is added (Boc)2O (1.5 eq.). The solution is stirred at room temperature until judged complete by TLC. The solution is concentrated in vacuo and purified by column chromatography to give the title compound.
Name
tert-butyl (2-bromopyridin-3-yl)(but-3-en-1-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-N-(but-3-en-1-yl)pyridin-3-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([N:8]([CH2:16][CH2:17][CH:18]=C)[C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:6][CH:5]=[CH:4][N:3]=1.BrC1C(NCCC=C)=CC=CN=1.CC([O:36]C(OC(OC(C)(C)C)=O)=O)(C)C>C(Cl)Cl>[O:36]=[C:18]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][N:3]=2)[N:8]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[CH2:16][CH2:17]1

Inputs

Step One
Name
tert-butyl (2-bromopyridin-3-yl)(but-3-en-1-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1N(C(OC(C)(C)C)=O)CCC=C
Step Two
Name
2-bromo-N-(but-3-en-1-yl)pyridin-3-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1NCCC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
O=C1CCN(C2=CC=CN=C12)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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